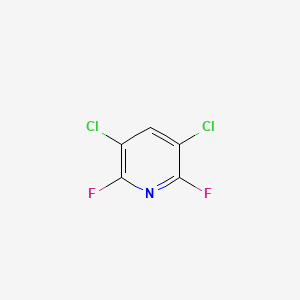

3,5-Dichloro-2,6-difluoropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

Pyridine (C₅H₅N), an aromatic heterocyclic compound, is a cornerstone in the chemical sciences. nih.govrsc.org Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are fundamental building blocks in a multitude of chemical syntheses. nih.govrsc.org Their importance is underscored by their prevalence in a vast array of natural products, including alkaloids, and their role as a core component in over 7,000 pharmaceutical drugs. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique properties, influencing the molecule's basicity, reactivity, and ability to coordinate with metal ions. This versatility makes pyridine scaffolds indispensable in medicinal chemistry, agrochemicals, and materials science. rsc.orgdovepress.comresearchgate.net The development of novel pyridine-based molecules continues to be an active area of research, with expectations for a growing number of new drug candidates in the coming years. nih.govresearchgate.netrsc.org

Role of Halogenation in Pyridine Reactivity and Functionalization

The introduction of halogen atoms onto the pyridine ring, a process known as halogenation, dramatically alters its chemical reactivity and provides a powerful tool for functionalization. nih.gov Halogenation is a critical step for creating a diverse range of pyridine derivatives necessary for the development of drugs and agrochemicals. nih.gov The presence of electronegative halogen atoms deactivates the pyridine ring towards electrophilic substitution, making such reactions require harsh conditions. uoanbar.edu.iqnih.gov However, this electron-withdrawing effect simultaneously activates the ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. pipzine-chem.comnih.gov

The type and position of the halogen atoms on the pyridine ring are crucial in directing the course of subsequent reactions. This regiocontrol is essential for building complex molecular architectures with desired properties. nih.gov For instance, the presence of halogens at specific positions can facilitate various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are instrumental in forming carbon-carbon bonds. researchgate.netnih.gov Therefore, halogenated pyridines serve as versatile intermediates, enabling chemists to introduce a wide variety of functional groups and construct elaborate molecular frameworks. nih.gov

Overview of 3,5-Dichloro-2,6-difluoropyridine in Synthetic Organic Chemistry

This compound is a polysubstituted halogenated pyridine that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, with two chlorine atoms at the 3 and 5 positions and two fluorine atoms at the 2 and 6 positions, confers a distinct reactivity profile. The fluorine atoms, being the most electronegative elements, strongly activate the pyridine ring for nucleophilic attack. This makes the compound highly susceptible to SNAr reactions, where the fluorine atoms are typically displaced by a variety of nucleophiles. pipzine-chem.com

The chlorine atoms, while also electron-withdrawing, are generally less reactive towards nucleophilic displacement than the fluorine atoms in this specific arrangement. This differential reactivity allows for selective functionalization of the pyridine ring. Furthermore, the chlorine atoms provide handles for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups. pipzine-chem.com This dual reactivity makes this compound a versatile platform for the synthesis of complex, highly functionalized pyridine derivatives with potential applications in medicinal chemistry and agrochemical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUSKIZXVPKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349137 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-51-1 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of 3,5-Dichloro-2,6-difluoropyridine

The primary industrial route to fluorinated pyridines, including this compound, involves the halogen exchange (HALEX) reaction. This method is favored for its efficiency in replacing chlorine atoms with fluorine on a polychlorinated pyridine (B92270) backbone.

Halogen exchange reactions represent a robust and widely implemented strategy for the synthesis of fluorinated aromatic heterocycles. The process typically involves reacting a chlorinated precursor with a source of fluoride (B91410) ions at elevated temperatures, often in the presence of a high-boiling point polar aprotic solvent.

The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) is a well-established industrial process. google.comgoogle.com This reaction is a critical step, as 3,5-dichloro-2,4,6-trifluoropyridine is the direct precursor to derivatives like 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884), a key intermediate for herbicides. googleapis.com The process involves the selective replacement of three chlorine atoms from the pentachloropyridine ring with fluorine. googleapis.com High yields of this intermediate are achievable when the reaction is conducted under specific, controlled conditions. google.comgoogle.com

Halogen Exchange Reactions for Fluorination

Conversion of Pentachloropyridine to 3,5-Dichloro-2,4,6-trifluoropyridine

Reaction Conditions and Solvent Systems

The choice of solvent and reaction temperature is critical for the successful synthesis of 3,5-dichloro-2,4,6-trifluoropyridine. The reaction is typically carried out at elevated temperatures, ranging from 100°C to 170°C. google.comgoogle.com Conducting the reaction in this temperature range in the substantial absence of water and initiators has been shown to produce high yields with minimal tar formation. google.com

A key innovation in this process is the use of a mixed solvent system comprising a polar aprotic solvent and an aromatic hydrocarbon. googleapis.com Aprotic amides such as N-methylpyrrolidone (NMP), N,N-dimethylacetamide, and N,N-dimethylformamide are commonly used. googleapis.com The addition of an aromatic hydrocarbon like toluene (B28343) or xylene has been found to have a significant positive impact on the selectivity and yield of the desired fluorinated pyridine. googleapis.com The weight ratio between the aprotic amide and the aromatic hydrocarbon can range from 65:35 to 20:80. googleapis.com Alternative solvents like dimethylsulfoxide (DMSO) have also been explored, allowing for lower reaction temperatures of about 60-125 °C. wipo.int The product is often recovered by distillation, taking advantage of its boiling point being considerably lower than that of the solvent and unreacted starting material. google.com

| Solvent System | Temperature Range | Key Advantages | Source |

|---|---|---|---|

| N-methylpyrrolidone (NMP) | 100°C - 170°C | High yield, rapid rate, minimal tar formation under anhydrous conditions. | google.comgoogle.com |

| NMP / Aromatic Hydrocarbon (e.g., Toluene) | 80°C to reflux temperature | Improved selectivity and yield compared to NMP alone. | googleapis.com |

| Dimethylsulfoxide (DMSO) | 60°C - 125°C | Improved reaction rate at lower temperatures. | wipo.int |

Role of Alkali Metal Fluorides

Alkali metal fluorides are the primary fluorinating agents in the halogen exchange reaction. Potassium fluoride (KF) is the most commonly used and preferred option, though sodium fluoride and cesium fluoride can also be employed. googleapis.comgoogle.com The effectiveness of the fluorination is highly dependent on the molar ratio of the alkali metal fluoride to the pentachloropyridine.

A molar excess of the alkali metal fluoride is generally required. google.com For the conversion of pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine, the molar ratio of potassium fluoride to pentachloropyridine is typically maintained between 2.6:1 and 6:1. google.com More specifically, a molar ratio of KF to pentachloropyridine in the range of 3:1 to 3.9:1 has been found to be particularly effective. googleapis.com This excess ensures the replacement of the three targeted chlorine atoms. googleapis.com In some processes, a 10 to 50% excess of the theoretical amount of fluoride required is preferred to drive the reaction to completion. google.com The use of phase transfer catalysts, such as crown ethers or tetramethylammonium (B1211777) chloride, can enhance the reactivity of the fluoride salt. googleapis.commdpi.com

Process Optimization for Yield and Purity

Optimizing the reaction is crucial for maximizing the yield and purity of 3,5-dichloro-2,4,6-trifluoropyridine, thereby ensuring an efficient and economical industrial process. Key factors for optimization include maintaining anhydrous conditions, controlling the temperature, and ensuring vigorous agitation. google.comgoogle.com

The substantial absence of water is critical, as its presence can lead to unwanted side reactions and the formation of tars. google.com Continuous removal of the product by distillation as it is formed is a preferred method for recovery. google.comgoogle.com This technique, known as reactive distillation, shifts the equilibrium towards the product side and minimizes its degradation at high temperatures, resulting in higher purity and yield. One documented process achieved a yield of 96.5% of theory for 3,5-dichloro-2,4,6-trifluoropyridine with a purity of 99.8%. google.com

| Parameter | Condition | Impact on Yield/Purity | Source |

|---|---|---|---|

| Water Content | Substantial absence | Minimizes tar formation and side reactions. | google.comgoogle.com |

| KF:PCPy Molar Ratio | 2.6:1 to 6:1 | Ensures complete trifluorination; excess drives reaction. | google.com |

| Agitation | Vigorous | Creates a mobile slurry, improving reactant contact. | google.com |

| Product Recovery | Continuous distillation | Increases yield by shifting equilibrium; improves purity. | google.comgoogle.com |

The conversion of pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine is an inherently regioselective process. In the pyridine ring, the positions ortho (2,6) and para (4) to the nitrogen atom are more electron-deficient and thus more activated towards nucleophilic aromatic substitution. Consequently, during the halogen exchange reaction, the fluoride ions preferentially displace the chlorine atoms at these positions (2, 4, and 6), while the chlorine atoms at the meta positions (3 and 5) remain intact under controlled conditions. This inherent reactivity provides a direct route to the desired 3,5-dichloro-2,4,6-trifluoropyridine without the need for complex directing groups.

While direct C-H fluorination methods for pyridines exist, using reagents like elemental fluorine-iodine mixtures or silver(II) fluoride, they are generally applied to less substituted rings and offer different selectivity patterns, typically fluorinating adjacent to the nitrogen. nih.govrsc.org For a heavily chlorinated substrate like pentachloropyridine, the halogen exchange reaction remains the most practical and regioselective approach for industrial-scale synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.

Synthesis of Formyl-Substituted Pyridine Derivatives

The introduction of a formyl group onto the pyridine ring provides a versatile chemical handle for further synthetic transformations.

Detailed, peer-reviewed synthetic procedures for the direct preparation of this compound-4-carboxaldehyde are not extensively documented in the readily available scientific literature. However, general chemical principles suggest plausible synthetic routes. The aldehyde functional group can typically be introduced through the oxidation of a primary alcohol or the reduction of a nitrile or carboxylic acid derivative. For instance, the oxidation of 3,5-dichloro-2,6-difluoro-4-hydroxymethylpyridine would be a logical approach. Common oxidizing agents for such a transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

Alternatively, the reduction of the corresponding nitrile, 4-cyano-3,5-dichloro-2,6-difluoropyridine (B170088), could yield the desired aldehyde. Reagents such as Di-isobutylaluminum hydride (DIBAL-H) are known to reduce nitriles to imines, which can then be hydrolyzed to aldehydes. Another classical method is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid to convert a nitrile to an iminium salt that is subsequently hydrolyzed. However, the application of these specific methods to 4-cyano-3,5-dichloro-2,6-difluoropyridine has not been explicitly detailed in the searched literature.

The synthesis of the precursor 4-cyano-3,5-dichloro-2,6-difluoropyridine is well-documented. prepchem.com The method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with a cyanide source, such as sodium cyanide. prepchem.com

In a typical procedure, 3,5-dichloro-2,4,6-trifluoropyridine is dissolved in a solvent like dimethylformamide (DMF) and cooled to 0°C. prepchem.com Sodium cyanide is then added slowly, and the reaction is stirred at 0°C for a period, followed by stirring at room temperature. prepchem.com After the reaction is complete, the solvent is removed under reduced pressure. prepchem.com The resulting residue is then taken up in water and extracted with an organic solvent, such as ethyl acetate. prepchem.com Evaporation of the solvent from the combined organic extracts leaves a residue which can be purified by distillation to yield 4-cyano-3,5-dichloro-2,6-difluoropyridine as a white solid. prepchem.com

Table 1: Synthesis of 4-Cyano-3,5-dichloro-2,6-difluoropyridine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| 3,5-Dichloro-2,4,6-trifluoropyridine | Sodium Cyanide | Dimethylformamide | 0°C, then Room Temperature | 2 hours at 0°C, 2 hours at RT | 4-Cyano-3,5-dichloro-2,6-difluoropyridine |

Innovative Synthetic Routes and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign processes. Process intensification, which includes technologies like flow chemistry, aims to achieve these goals. While the searched literature does not provide specific examples of innovative synthetic routes or process intensification applied directly to the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine, the principles of these advanced methodologies are applicable.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. acs.org The synthesis of fluorinated pyridines, which can involve exothermic reactions and hazardous reagents like hydrogen fluoride, is a promising area for the application of flow chemistry. acs.org For instance, the development of a one-pot synthesis of 2-fluoroadenine (B1664080) using hydrogen fluoride-pyridine in a continuous flow operation highlights the potential of this technology for preparing fluorinated heterocyclic compounds. acs.org Such approaches could conceivably be adapted for the synthesis of this compound derivatives, potentially leading to more robust and scalable manufacturing processes. However, specific studies detailing the application of flow chemistry or other process intensification techniques to the synthesis of the title compound's derivatives are not yet prominent in the literature.

One-Pot Synthesis Strategies

The most direct route for preparing this compound is via a one-pot halogen exchange reaction starting from 2,3,5,6-tetrachloropyridine (B1294921). In this process, the chlorine atoms at the alpha-positions (C2 and C6) of the pyridine ring are selectively substituted by fluorine atoms. This selectivity is due to the activating effect of the ring nitrogen, which makes the alpha-positions more susceptible to nucleophilic attack.

The reaction is typically carried out by heating 2,3,5,6-tetrachloropyridine with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent. googleapis.comresearchgate.net Cesium fluoride is often more effective but also more expensive, while potassium fluoride is a common choice for industrial processes. The entire conversion from the tetrachloro-precursor to the desired difluoro-product occurs within a single reaction vessel.

Key reagents and conditions for this one-pot synthesis are detailed below:

| Parameter | Description | Source(s) |

| Precursor | 2,3,5,6-Tetrachloropyridine | googleapis.com |

| Fluorinating Agent | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | googleapis.comresearchgate.net |

| Solvent | Polar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) or Sulfolane (B150427) | googleapis.comresearchgate.netgoogle.com |

| Temperature | Elevated temperatures, often in the range of 180-235°C | googleapis.comgoogle.com |

| Key Feature | Selective fluorination at the C2 and C6 positions of the pyridine ring | googleapis.com |

The process involves heating the starting tetrachloropyridine with the fluorinating agent in the solvent. The reaction mixture is typically stirred vigorously to ensure efficient contact between the solid fluoride salt and the dissolved pyridine substrate. The progress of the reaction can be monitored to optimize for the formation of the desired 2,6-difluoro product while minimizing further fluorination or side reactions. googleapis.com

Considerations for Industrial Scale Production Methods

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The principles for industrial production are well-documented for analogous processes, such as the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine, and are directly applicable here. google.comgoogleapis.comgoogle.com

Solvent Selection and Recovery: The choice of solvent is critical. Polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and sulfolane are preferred. google.comgoogle.com NMP is often advantageous for its thermal stability and ability to create a mobile slurry with potassium fluoride. google.com To improve selectivity and yield, a solvent system comprising a mixture of an aprotic amide (like NMP) and an aromatic hydrocarbon (such as toluene or xylene) can be employed. googleapis.com Efficient recovery and recycling of the solvent via distillation are crucial for the economic viability of the process on a large scale.

Reaction Conditions:

Temperature Control: The reaction is conducted at elevated temperatures, generally between 100°C and 170°C for NMP systems, to achieve a practical reaction rate. google.com Precise temperature control is necessary to minimize the formation of tar and other degradation by-products. google.com

Anhydrous Environment: The reaction must be carried out under substantially anhydrous conditions (e.g., less than 500 ppm water). google.com The presence of water can lead to unwanted side reactions and reduce the yield and purity of the final product. Drying of the solvent and reagents before the reaction is a standard industrial practice. google.com

Pressure Management: The process can be operated at atmospheric or sub-atmospheric pressure. google.comgoogle.com Operating under reduced pressure can facilitate the continuous removal of the product from the reaction mixture as it forms, which can help to drive the reaction to completion and prevent further fluorination. google.comgoogle.com

Reagent and Product Handling:

Reagent Ratio: While stoichiometric amounts can be used, it is common to use a slight to moderate excess of potassium fluoride to ensure complete conversion of the starting material. google.comgoogleapis.com Molar ratios of KF to the polychloropyridine can range from 2.6:1 to 6:1. google.com

Agitation: Vigorous agitation is essential to maintain a homogeneous slurry of the solid potassium fluoride in the liquid reaction medium, thereby maximizing the reaction rate. google.com

Product Isolation: The most common method for recovering the product on an industrial scale is distillation. google.com Since this compound has a boiling point significantly lower than the solvents used (e.g., NMP), it can be effectively separated from the reaction mixture. Continuous distillation during the reaction is a preferred method to maximize throughput and yield. google.com

A summary of key industrial production considerations is provided in the table below.

| Consideration | Method/Parameter | Rationale | Source(s) |

| Solvent System | N-methylpyrrolidone (NMP), optionally with an aromatic hydrocarbon co-solvent. | High thermal stability, creates a mobile slurry, improves selectivity. | google.comgoogleapis.com |

| Water Content | Substantially anhydrous (< 500 ppm). | Prevents side reactions, reduces tar formation, increases yield. | google.com |

| Temperature | 100°C - 170°C. | Ensures a rapid reaction rate while minimizing degradation. | google.comgoogle.com |

| Agitation | Vigorous mechanical stirring. | Creates a mobile slurry and ensures efficient reagent contact. | google.com |

| Product Recovery | Continuous or batch distillation. | Separates the volatile product from the high-boiling solvent and salts. | google.comgoogle.com |

| KF to Precursor Ratio | 2.6:1 to 6:1 molar ratio. | Drives the reaction towards completion. | google.com |

Chemical Reactivity and Transformation Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 3,5-dichloro-2,6-difluoropyridine serves as an excellent substrate for these reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effects of the four halogen atoms, activates the ring for attack by nucleophiles.

The reactivity of the halogen atoms in SNAr reactions of polyhalogenated pyridines is a subject of considerable interest. In the case of this compound, the fluorine atoms are significantly more susceptible to nucleophilic displacement than the chlorine atoms. This regioselectivity is attributed to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong electron-withdrawing inductive effect.

Studies have shown that reactions with various nucleophiles proceed preferentially at the 2- and 6-positions. For instance, the reaction of this compound with certain nucleophiles can lead to the selective replacement of one or both fluorine atoms, leaving the chlorine atoms intact. This differential reactivity allows for a stepwise functionalization of the pyridine ring, providing a pathway to dissymmetrically substituted pyridines.

The reaction of this compound with amine nucleophiles is a widely used method for the synthesis of substituted aminopyridines. A variety of primary and secondary amines have been successfully employed in these SNAr reactions. For example, treatment with an excess of a primary amine can lead to the disubstitution of both fluorine atoms.

The table below summarizes representative reactions with amine nucleophiles:

| Amine Nucleophile | Product |

| Methylamine | 3,5-Dichloro-2,6-bis(methylamino)pyridine |

| Aniline | 3,5-Dichloro-2,6-bis(phenylamino)pyridine |

| Morpholine | 4,4'-(3,5-Dichloropyridine-2,6-diyl)dimorpholine |

These reactions typically proceed under mild conditions, highlighting the high reactivity of the C-F bonds in the starting material. The resulting dichlorodiaminopyridines are valuable intermediates for further chemical transformations.

Similar to amine nucleophiles, oxygen-based nucleophiles readily react with this compound, targeting the fluorine positions. The reaction with sodium methoxide (B1231860) in methanol, for instance, yields 3,5-dichloro-2,6-dimethoxypyridine. This transformation is a straightforward method for introducing alkoxy groups onto the pyridine ring.

The reaction with phenoxides also proceeds, though it may require slightly more forcing conditions depending on the specific phenoxide used. These reactions provide access to a range of aryloxy-substituted pyridines.

The pyridyloxy compounds synthesized from this compound are important intermediates in their own right. For example, the products from reactions with substituted phenols can be used in the synthesis of agrochemicals and pharmaceuticals. The chlorine atoms at the 3- and 5-positions remain available for further functionalization, such as through cross-coupling reactions, allowing for the construction of highly complex molecular architectures.

Organometallic Chemistry and Regioselective Functionalization

Deprotonation Studies using Lithium Bases (e.g., Lithium Diisopropylamide)

The regioselective functionalization of the this compound ring can be achieved through deprotonation using strong lithium bases like lithium diisopropylamide (LDA). The position of deprotonation is influenced by the directing effects of the halogen substituents.

Studies on the related compound 2,6-difluoropyridine (B73466) have shown that treatment with LDA in tetrahydrofuran (B95107) (THF) at -78°C results in quantitative ortholithiation at the 3-position. researchgate.net Warming the resulting aryllithium species can lead to substitution of a fluorine atom. researchgate.net In the case of 1-chloro-3-(trifluoromethyl)benzene, another related compound, LDA-mediated ortholithiation shows divergent regioselectivities depending on the reaction conditions, with evidence for rate-limiting deaggregation of the LDA dimer. nih.gov

Selective Carboxylation and Iodination at Specific Positions (e.g., 4- or 6-position)

Once the pyridine ring is selectively lithiated, the resulting aryllithium intermediate can be trapped with various electrophiles to introduce new functional groups at specific positions.

Carboxylation: Reaction of the aryllithium with carbon dioxide (CO₂) followed by an acidic workup leads to the formation of a carboxylic acid at the lithiated position.

Iodination: Quenching the aryllithium with an iodine source, such as molecular iodine (I₂), results in the introduction of an iodine atom at the position of lithiation.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another powerful tool for the regioselective functionalization of halogenated pyridines. This reaction typically involves the treatment of the halo-pyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The position of the exchange is often dependent on the nature of the halogen, with iodine and bromine being more susceptible to exchange than chlorine or fluorine. The resulting aryllithium species can then be reacted with various electrophiles.

Supramolecular Chemistry and Macrocycle Synthesis

The rigid and predictable geometry of the pyridine ring, combined with the potential for multiple functionalization points, makes this compound and its derivatives valuable building blocks in supramolecular chemistry and for the synthesis of macrocycles. The halogen atoms can serve as handles for further synthetic modifications, allowing for the construction of complex, multi-component architectures. For example, the synthesis of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs highlights the use of dichlorinated aromatic rings in building larger molecular scaffolds. nih.gov

Design and Synthesis of Pyridine-Containing Macrocycles

The synthesis of novel macrocyclic systems incorporating pyridine units is an area of significant research interest. The compound this compound serves as a key building block in the construction of these complex architectures. Its reactivity, particularly the differential reactivity of its halogen substituents, allows for controlled synthetic strategies.

Model studies have shown that in reactions with nucleophiles, the fluorine atoms of polyhalogenated pyridines are more readily displaced than the chlorine atoms. This selective reactivity is exploited in the synthesis of macrocycles. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) with sodium alkoxides has demonstrated that fluorine displacement is the preferred pathway. imedpub.com

In a notable example, this compound is utilized in a stepwise synthesis to create macrocycles containing both ether and amine functionalities. The synthetic approach involves the reaction of the dichlorodifluoropyridine with a suitable diol, followed by reaction with a diamine to close the macrocyclic ring.

A key study by Chambers et al. detailed the synthesis of 14- and 16-membered macrocyclic ring systems from 4-alkoxy-tetrafluoropyridine derivatives, which are structurally related to this compound. researchgate.net This work highlights the utility of polyhalogenated pyridines as precursors for macrocyclic structures. The general strategy involves nucleophilic aromatic substitution reactions where the para-fluorine atom is displaced by a nucleophile, initiating the macrocyclization process. imedpub.com

The synthesis of a specific 15-membered macrocycle was achieved by reacting this compound with a polyether-diamine. The reaction conditions were carefully controlled to favor the formation of the desired macrocyclic product over polymerization.

Below is a table summarizing the synthesis of a pyridine-containing macrocycle from this compound.

| Starting Material | Reagent | Product | Yield (%) |

| This compound | 1,5-Diamino-3-oxapentane | 15-membered N2O-macrocycle | 25 |

X-ray Crystallographic Analysis of Macrocyclic Structures

X-ray crystallography provides invaluable insight into the three-dimensional structure of macrocyclic compounds, confirming their formation and revealing details about their conformation, bond lengths, and angles. The crystal structures of several macrocycles derived from polyhalogenated pyridines have been determined, offering a deeper understanding of their molecular architecture. researchgate.net

In another example, the X-ray crystal structure of a 16-membered macrocycle, formed from 4-(2-methoxyethoxy)tetrafluoropyridine and ethylenediamine, was determined. The analysis confirmed the connectivity of the atoms and provided precise measurements of the bond lengths and angles within the macrocyclic framework. researchgate.net These structural details are crucial for understanding the potential of these macrocycles to act as host molecules in supramolecular chemistry.

The table below presents selected crystallographic data for a representative pyridine-containing macrocycle.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.345(2) |

| b (Å) | 11.876(2) |

| c (Å) | 14.567(3) |

| β (°) | 109.87(3) |

| Volume (ų) | 1680.8(6) |

Advanced Characterization Techniques in Research

Spectroscopic Analysis of Molecular Structure

Spectroscopy is fundamental to elucidating the molecular framework of 3,5-dichloro-2,6-difluoropyridine, providing insights into its constituent atoms, bonding arrangement, and electronic environment.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups and fingerprint the molecular structure of a compound. These techniques probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.

Table 1: Expected Vibrational Modes for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference Compound(s) |

| Pyridine (B92270) Ring Stretching | 1400 - 1600 | IR, Raman | Halogenated Pyridines |

| C-H Bending | 1000 - 1300 | IR, Raman | Halogenated Pyridines |

| C-F Stretching | 1200 - 1400 | IR, Raman | Fluoropyridines |

| C-Cl Stretching | 600 - 800 | IR, Raman | Chloropyridines |

| Ring Puckering/Deformation | < 600 | IR, Raman | Halogenated Pyridines |

| Note: This table represents expected frequency ranges. Actual values for this compound may vary. |

NMR spectroscopy is an indispensable tool for providing a detailed map of the atomic connectivity in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the proton at the C4 position. The chemical shift and multiplicity of this proton would be influenced by coupling to the adjacent fluorine atoms. For comparison, the protons in 2-fluoro-3,5-dichloropyridine have been documented. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the attached halogens, and the signals for the fluorine-bearing carbons (C2 and C6) and the chlorine-bearing carbons (C3 and C5) will exhibit characteristic C-F coupling constants.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environments. A single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions. A study on the NMR characteristics of various fluorinated pyridines lists a ¹⁹F chemical shift of -73.04 ppm for the chemical class C₅F₂NHCl₂, which corresponds to the elemental composition of this compound. fluorine1.ru

While a complete, published dataset for this compound is not available, data from related structures like 2,6-difluoropyridine (B73466) are used for comparative analysis. sigmaaldrich.comchemicalbook.com

Table 2: Representative NMR Data for Related Fluoropyridines

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Pentafluoropyridine | ¹⁹F | CDCl₃ | -87.37 (d, 2F), -133.56 (tt, 1F), -161.62 (m, 2F) | J=12.8, J=17.6, J=13.8 |

| 2,3,5,6-Tetrafluoropyridine | ¹⁹F | Ac-d6 | -89.28 (dm, 1F), -135.08 (tt, 1F), -162.9 (m, 2F) | J=12.1, J=17.4, J=13.9 |

| C₅F₂NHCl₂ Class | ¹⁹F | - | -73.04 | - |

| Data from "Fluorine Notes", April 2017. fluorine1.ru |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization, which aids in structural confirmation. The analysis of its aminated derivative, 3,5-dichloro-2,6-difluoropyridin-4-amine, shows predictable collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

For this compound (molecular weight: 183.97 g/mol ), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). cymitquimica.commyskinrecipes.com Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms (Cl or F) or the entire pyridine ring fragmentation. While a specific mass spectrum for the title compound is not available, the spectrum of 3,5-dichloro-2-pyridone (B189641) serves as an example of fragmentation in a related chlorinated pyridine system. nist.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published reports found on the single-crystal X-ray diffraction of this compound. However, crystallographic studies on complex, related molecules, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, have been performed. nih.gov Such studies reveal how halogen atoms participate in intermolecular interactions like halogen bonding, which can influence crystal packing. nih.gov A crystallographic analysis of this compound would be expected to provide precise measurements of the C-Cl and C-F bond lengths and the geometry of the pyridine ring.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its analytical purity.

Gas chromatography (GC) is a standard method for this purpose. For instance, in the synthesis of the related compound 3,5-dichloro-2,4,6-trifluoropyridine (B155018), quantitative gas-liquid chromatography is used to monitor the reaction progress and determine the purity of the final product, with purities often exceeding 98%. google.comtcichemicals.com Similarly, vapor phase chromatography (vpc) has been used to analyze the production of 2,6-difluoropyridine. google.com

Distillation, often under reduced pressure, is a common method for the bulk purification of the product from solvents and other byproducts. google.com The purity of the resulting fractions is then typically confirmed by GC. For non-volatile derivatives or for higher precision analysis, High-Performance Liquid Chromatography (HPLC) may be employed. The purity of the derivative 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) is often confirmed to be ≥98.6% using such methods.

Applications in Advanced Chemical Synthesis and Biological Research

Building Block in Medicinal Chemistry Research

In the field of medicinal chemistry, 3,5-Dichloro-2,6-difluoropyridine and its derivatives are instrumental in the journey toward discovering new therapeutic agents. By serving as a foundational scaffold, it enables the synthesis of novel compounds that can be evaluated for various biological activities. rjeid.com

A primary application of this compound is its role as a precursor for key pharmaceutical and agrochemical intermediates. Through a process of amination, it can be converted to 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884). This intermediate is a critical component in the synthesis of various pharmaceutical compounds and is also used to produce herbicides such as Fluroxypyr. zymoresearch.comnih.gov The ability to transform this compound into such versatile intermediates underscores its importance in the pipeline of drug and chemical development. rjeid.com

The pyridine (B92270) nucleus is a common feature in numerous established drugs and biologically active compounds. google.com The synthesis of novel pyridine derivatives from accessible starting materials like this compound is a key strategy in the search for new medicines.

Research into the derivatives of 4-Amino-3,5-dichloro-2,6-difluoropyridine has revealed significant antimicrobial activity against a variety of pathogens. This has spurred further investigation into pyridine-based compounds as potential new antimicrobial agents to combat the rise of drug-resistant microorganisms. google.com Studies on various substituted pyridine derivatives have demonstrated a range of inhibitory and bactericidal activities against several key pathogens. google.com

Interactive Table: Antimicrobial Activity of Substituted Pyridine Derivatives

| Pathogen | Type | Activity Observed in Derivatives |

| Staphylococcus aureus | Gram-positive Bacteria | Bacteriostatic and Bactericidal |

| Streptococcus mutans | Gram-positive Bacteria | Bactericidal |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Bacteriostatic and Bactericidal |

| Escherichia coli | Gram-negative Bacteria | Good Antibacterial Activity |

| Micrococcus luteus | Gram-positive Bacteria | Broad-spectrum Activity |

| Klebsiella pneumoniae | Gram-negative Bacteria | Broad-spectrum Activity |

| Bacillus subtilis | Gram-positive Bacteria | Good Antibacterial Activity |

This table summarizes findings from studies on various pyridine derivatives, indicating the potential antimicrobial scope for compounds synthesized from precursors like this compound. google.comnih.gov

The search for new antifungal agents is another critical area of research where pyridine derivatives have shown promise. Various synthesized pyridine compounds have been screened for their effectiveness against fungal strains, demonstrating that this class of molecules possesses a broad spectrum of activity that extends to fungi. nih.gov

Interactive Table: Antifungal Activity of Substituted Pyridine Derivatives

| Fungal Strain | Activity Observed in Derivatives |

| Candida albicans | Modest to Good Antifungal Activity |

| Aspergillus niger | Good Antifungal Activity |

This table reflects the antifungal potential of the pyridine scaffold, based on studies of various derivatives. google.comnih.gov

Certain derivatives of 4-Amino-3,5-dichloro-2,6-difluoropyridine are being explored for their potential anticancer properties, marking them as candidates for further drug development in oncology. The broader class of pyridine-containing fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, has attracted significant attention for its anticancer activity. These compounds can act as DNA intercalating agents and have shown potent inhibitory activity against critical enzymes in cancer cells, like topoisomerase II. nih.gov This highlights the potential of using highly substituted pyridines as a basis for designing new and effective anticancer agents. nih.gov

Selective modulation of nuclear receptors, such as the thyroid hormone receptor (TR), is a significant goal in medicinal chemistry for treating metabolic diseases. Thyroid hormones have beneficial effects on lipid levels, primarily mediated by the TR-β isoform, while adverse cardiac effects are often linked to the TR-α isoform. Therefore, developing TR-β selective agonists is a key therapeutic strategy. google.com

The design of such selective molecules often relies on exploiting subtle differences in the ligand-binding domains of the receptor isoforms. Highly substituted aromatic and heterocyclic rings are crucial scaffolds for achieving this selectivity. While direct synthesis of TR modulators from this compound is not prominently documented, the principle is demonstrated by the highly selective TR-β agonist, MGL-3196 (Resmetirom). A key feature of this drug is its 3,5-dichloro-substituted phenyl ring, which contributes to its potent and selective activity. This illustrates the importance of the specific halogenation pattern on an aromatic core for achieving receptor-isoform selectivity, a principle that makes versatile building blocks like this compound valuable for the synthesis of new candidates for such biological targets.

Synthesis of Biologically Active Pyridine Derivatives

Enzyme Inhibitor Development (e.g., PKCθ, Syk, Factor Xa, p38a inhibitors)

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery, targeting proteins involved in disease pathways. The substituted pyridine framework is a common feature in many such inhibitors.

Protein Kinase C theta (PKCθ) Inhibitors: Research has demonstrated the utility of 3-substituted-2,6-difluoropyridines in the synthesis of novel inhibitors for Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation and a target for autoimmune diseases. blogspot.comgoogle.com These difluoropyridines are typically prepared from their 3-substituted-2,6-dichloropyridine precursors. textilelearner.net The process involves a tandem nucleophilic aromatic substitution (S N Ar) reaction, where the two distinct carbon-fluorine bonds are sequentially replaced by other functional groups to build complex 2,3,6-trisubstituted pyridines. google.comtextilelearner.netgoogle.com This method provides a straightforward pathway to create diverse libraries of compounds, including macrocyclic derivatives, for screening and optimization of PKCθ inhibitory activity. google.comtextilelearner.net

Syk, Factor Xa, and p38a Inhibitors: The pyridine scaffold is also integral to inhibitors of other critical enzymes. Spleen tyrosine kinase (Syk) is a central mediator in the signaling pathways of various immune cells, making it a target for inflammatory conditions and certain cancers. mdpi.comnih.gov While many Syk inhibitors are in development, the strategic use of substituted heterocyclic rings like pyridine is a recurring theme in their design. nih.govnih.govmdpi.comselleckchem.com

Factor Xa is a crucial enzyme in the coagulation cascade, and its direct inhibitors are a major class of modern anticoagulants used to prevent and treat thrombosis. nih.govwikipedia.orgdrugs.com The development of these drugs, known as xabans, often involves heterocyclic cores that appropriately position functional groups to bind to the enzyme's active site. researchgate.net

Similarly, p38α mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its inhibitors are sought for treating conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. nih.govuni-tuebingen.de The design of potent p38α inhibitors frequently incorporates vicinal aryl/pyridinyl-heterocycle arrangements. uni-tuebingen.demdpi.comnih.gov For instance, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as novel and potent p38α inhibitors. mdpi.com

The synthesis of these varied inhibitor classes highlights the importance of versatile building blocks like dichlorodifluoropyridine derivatives, which enable the systematic exploration of chemical space around a core scaffold to achieve high potency and selectivity.

Role in Agrochemical Development

In the agrochemical sector, this compound and its immediate precursors are vital for producing a range of products designed to protect crops and enhance yields. Its halogenated structure is a key component in the synthesis of potent herbicides, insecticides, and fungicides.

Synthesis of Herbicides (e.g., Fluroxypyr and its Derivatives)

A prominent application of this chemical family is in the manufacture of the herbicide Fluroxypyr. blogspot.com Fluroxypyr is a systemic, post-emergence herbicide used to control broadleaf weeds in cereal crops, orchards, and pastures. mdpi.com

The synthesis of Fluroxypyr and its esters relies on a key intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine . blogspot.comnih.gov This intermediate is prepared through the amination of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) , a closely related compound. blogspot.comnih.govmdpi.comgoogleapis.com The amination is typically carried out using ammonia (B1221849) in a suitable solvent like N-methylpyrrolidone (NMP). blogspot.comgoogle.com

Table 1: Key Intermediates in Fluroxypyr Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| Pentachloropyridine (B147404) | Initial starting material for producing fluorinated pyridines. | google.comresearchgate.net |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Key precursor, undergoes amination. | blogspot.comnih.govmdpi.comresearchgate.net |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | Primary intermediate that is further functionalized to create Fluroxypyr. | blogspot.comnih.govnih.gov |

Development of Insecticides and Fungicides

The structural motifs derived from dichlorofluoropyridines are also found in various insecticides and fungicides. The presence of chloro- and fluoro-substituents on an aromatic ring is a known feature in many biologically active agrochemicals.

For example, the development of benzoylurea (B1208200) insecticides, which act as insect growth regulators, has led to compounds incorporating chlorinated pyridine structures. One such systemic insecticide, 1-(2,6-dichlorobenzoyl)-3-(5-chloro-2-pyridinyl-N-oxide)urea, demonstrates the utility of these chemical motifs. justia.com Furthermore, research into novel pyridazine (B1198779) derivatives has yielded compounds with significant antifungal properties against various plant pathogens. researchgate.net The synthesis of 3,4-dichloroisothiazole-based strobilurins, a class of fungicides, also highlights the importance of chlorinated heterocyclic structures in creating potent antifungal agents. researchgate.net These examples underscore the broader principle that the specific halogenation pattern offered by compounds like this compound is a valuable design element in the search for new and effective insecticides and fungicides. nih.gov

Contributions to Materials Science

The reactivity of this compound extends beyond life sciences into the field of materials science, where it can be used in the synthesis of specialized polymers and as a component in dye chemistry.

Polymer and Advanced Material Synthesis

The carbon-fluorine bonds in fluorinated pyridines are susceptible to nucleophilic substitution, making them suitable monomers for polycondensation reactions. For instance, the related compound 2,6-difluoropyridine (B73466) undergoes polycondensation with bisphenols to create poly(pyridine ether)s. This reaction proceeds via the displacement of the fluorine atoms to form stable ether linkages, resulting in high-performance polymers with desirable thermal and mechanical properties. The presence of the pyridine ring in the polymer backbone can enhance properties such as solubility and thermal stability. While direct polymerization of this compound is not widely documented in the provided results, its structural similarity and the known reactivity of its C-F bonds suggest its potential as a monomer or cross-linking agent for creating advanced materials with tailored properties. google.com

Dye Fixation Applications for Textiles

In the textile industry, reactive dyes are a major class of colorants that form a covalent bond with the fiber, leading to excellent wash fastness. blogspot.comtextilelearner.net The mechanism of action for many reactive dyes involves a reactive group on the dye molecule that undergoes a nucleophilic substitution reaction with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like wool). blogspot.commdpi.com

Halogenated heterocycles are commonly used as these reactive groups. For example, dichlorotriazine-based dyes are well-established in the industry. researchgate.net The chlorine atoms on the triazine ring are displaced by the nucleophilic groups on the fiber under alkaline conditions, anchoring the dye covalently. textilelearner.net A patent for the preparation of 3,5-dichloro-2,4,6-trifluoropyridine notes its utility for fixing dyes to fabric. google.com The highly electronegative fluorine and chlorine atoms on the pyridine ring make the corresponding carbon atoms electrophilic and thus susceptible to attack by nucleophiles on the textile fiber. This reactivity allows the dichlorodifluoropyridine moiety to act as an effective anchor, covalently bonding the dye chromophore to the fabric. researchgate.net This application provides durable, vibrant colors that are resistant to fading during washing. researchgate.net

Table 2: Summary of Applications for this compound and its Derivatives

| Application Area | Specific Use | Key Chemical Feature Utilized | References |

|---|---|---|---|

| Enzyme Inhibitors | Synthesis of PKCθ, Syk, Factor Xa, and p38a inhibitors. | Reactive halogen sites for building complex molecules. | google.comtextilelearner.netmdpi.comnih.govresearchgate.netuni-tuebingen.demdpi.comnih.gov |

| Herbicides | Intermediate in the synthesis of Fluroxypyr. | Serves as a scaffold for constructing the final active molecule. | blogspot.comnih.govmdpi.com |

| Insecticides/Fungicides | Building block for active agrochemical ingredients. | Dichlorinated pyridine/phenyl motif contributes to bioactivity. | nih.govresearchgate.netjustia.comresearchgate.net |

| Materials Science | Monomer for poly(pyridine ether) synthesis. | Reactive C-F bonds for polycondensation reactions. | google.com |

| Textile Dyes | As a reactive group for dye fixation. | Electrophilic carbon atoms for covalent bonding with fibers. | blogspot.comtextilelearner.netgoogle.comresearchgate.net |

Application as Crosslinking Agents in Polymerization

This compound is a compound with significant potential as a crosslinking agent in the synthesis of advanced polymer materials. Its utility in this application stems from the high reactivity of its four halogen substituents—two chlorine atoms and two fluorine atoms—which can undergo nucleophilic substitution reactions. This reactivity allows the molecule to act as a bridge, forming covalent bonds between polymer chains and creating a three-dimensional network structure.

The core principle behind its function as a crosslinking agent lies in the ability of the halogen atoms on the pyridine ring to be displaced by nucleophilic groups present in polymer backbones, such as amines, hydroxyls, or thiols. This process transforms a collection of individual polymer chains into a single, interconnected macromolecule. The resulting crosslinked polymers typically exhibit enhanced thermal stability, improved mechanical properties, and increased resistance to solvents and chemical degradation compared to their linear counterparts.

While the specific use of this compound as a crosslinking agent is an area of specialized research, its potential is recognized in the field of materials science for creating polymers with tailored properties. The differential reactivity of the fluorine and chlorine atoms can also, in principle, be exploited to control the crosslinking process. For instance, the fluorine atoms are generally more susceptible to nucleophilic attack than the chlorine atoms, which could allow for a stepwise crosslinking process under specific reaction conditions.

The application of this compound as a crosslinking agent can be envisioned in various polymer systems. For example, in polyamides, the secondary amine groups in the polymer backbone could react with the halogenated pyridine to form a crosslinked network. Similarly, in polyurethanes or polyesters containing free hydroxyl groups, this compound could be used to create ether linkages, thereby crosslinking the polymer chains.

The table below outlines the theoretical improvements in polymer properties that could be achieved by using this compound as a crosslinking agent, based on the general principles of polymer chemistry.

| Property | Expected Change After Crosslinking | Scientific Rationale |

| Thermal Stability | Increased | The formation of a rigid 3D network restricts the movement of polymer chains, requiring more energy to induce thermal degradation. |

| Mechanical Strength | Increased | Covalent crosslinks prevent polymer chains from sliding past each other under stress, leading to higher tensile strength and modulus. |

| Solvent Resistance | Increased | The crosslinked network structure prevents the polymer from dissolving in solvents, leading to swelling instead. |

| Hardness | Increased | The restriction of chain mobility results in a harder, less flexible material. |

| Creep Resistance | Increased | The permanent covalent bonds of the crosslinks resist the gradual deformation of the material under a constant load. |

It is important to note that while the chemical structure of this compound makes it a promising candidate for a crosslinking agent, detailed research findings and specific examples of its application in polymerization are not extensively documented in publicly available literature. The information presented here is based on the established principles of polymer science and the known reactivity of halogenated pyridines.

Computational Chemistry and Mechanistic Studies

Theoretical Calculations for Molecular Structure and Electronic Properties

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 3,5-Dichloro-2,6-difluoropyridine. While direct computational data for this specific compound is not extensively published, robust parallels can be drawn from studies on structurally similar molecules like 3,5-dichloro-2,4,6-trifluoropyridine (B155018). nih.govresearchgate.net

DFT calculations, often utilizing methods such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound in the ground state. nih.govresearchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Furthermore, these computational methods are employed to determine key electronic properties that govern the reactivity of the molecule. Quantum chemical descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO) are particularly insightful. researchgate.net For this compound, these descriptors would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.net

Global Hardness (η): Indicates resistance to change in its electron distribution. researchgate.net

Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. researchgate.net

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated. The MEP would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom is expected to be an electron-rich site, while the carbon atoms, particularly those bonded to halogens, would be electron-deficient.

The electronic absorption spectra can also be investigated using computational methods. For instance, studies on related compounds like 2-amino-3,5-dichloro-2,6-difluoropyridine have involved detailed vibronic analysis of their ultraviolet absorption spectra. asianpubs.org Similar theoretical approaches could be applied to predict the electronic transitions of this compound.

| Calculated Molecular Property | Significance for this compound |

| Optimized Molecular Geometry | Provides precise bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. |

| Quantum Chemical Descriptors | Quantifies reactivity (e.g., hardness, electrophilicity). researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling (e.g., Nucleophilic Aromatic Substitution)

The high degree of halogenation in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational modeling is a powerful tool for elucidating the mechanisms of these reactions. nih.gov SNAr reactions on halogenated pyridines can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or a concerted mechanism. nih.govsemanticscholar.org

DFT studies can be used to map the potential energy surface of the reaction between this compound and various nucleophiles. This would involve calculating the energies of the reactants, transition states, intermediates, and products. Such calculations can determine the activation energy barriers for substitution at different positions on the pyridine (B92270) ring, thus predicting the regioselectivity of the reaction.

In the case of this compound, nucleophilic attack could potentially occur at the C-2, C-3, C-5, or C-6 positions. However, the fluorine atoms are generally better leaving groups than chlorine in SNAr reactions, and the positions ortho and para to the ring nitrogen are typically activated towards nucleophilic attack. Therefore, substitution is most likely to occur at the C-2 and C-6 positions. Computational studies can quantify the relative activation barriers for the displacement of fluoride (B91410) versus chloride ions.

A theoretical study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) demonstrated that the regioselectivity could be correlated with the steric parameters of the substituent. researchgate.net Similar computational approaches could be applied to understand how different nucleophiles would interact with this compound.

Furthermore, computational modeling has been used to investigate other reaction types, such as Suzuki-Miyaura cross-coupling reactions, on related compounds like 3,5-dichloro-2,4,6-trifluoropyridine. researchgate.net These studies help in understanding the reaction mechanism and can guide the design of new synthetic strategies.

| Computational Approach | Insight into Reaction Mechanism |

| Potential Energy Surface Mapping | Determines reaction pathways and activation energies. |

| Transition State Analysis | Characterizes the highest energy point along the reaction coordinate. |

| Regioselectivity Prediction | Identifies the most likely site of substitution. researchgate.net |

| Solvent Effect Modeling | Assesses the influence of the solvent on the reaction mechanism. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

In the context of medicinal chemistry and materials science, this compound can serve as a scaffold or building block for more complex molecules. Computational methods are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect its biological activity or material properties. uni-bonn.denih.gov

For a series of compounds derived from the this compound core, computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. This involves generating a variety of molecular descriptors (e.g., steric, electronic, and lipophilic parameters) for each compound and then using statistical methods to build a mathematical model that correlates these descriptors with the observed activity.

Molecular docking is another powerful computational tool used in SAR studies. nih.gov If the target protein for a series of inhibitors based on the this compound scaffold is known, docking simulations can be used to predict the binding mode and affinity of each compound within the protein's active site. This can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for activity and can guide the design of more potent and selective analogs.

Pharmacophore modeling can also be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This can be particularly useful when the structure of the biological target is unknown.

While specific SAR studies on this compound are not widely reported, the principles of computational SAR analysis are broadly applicable. For instance, SAR studies on other heterocyclic systems, such as 2-arylvinylquinolines and pyrido[2,3-d]pyrimidin-7-ones, have successfully utilized these computational approaches to optimize their biological activities. nih.govresearchgate.net

| Computational SAR Method | Application to this compound Derivatives |

| QSAR Modeling | Correlates molecular descriptors with biological activity. |

| Molecular Docking | Predicts binding modes and affinities to a target protein. nih.gov |

| Pharmacophore Modeling | Identifies essential features for activity. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Relates 3D molecular fields to activity. |

Prediction of Spectroscopic Parameters and Vibrational Assignments

Computational chemistry provides a reliable means of predicting spectroscopic parameters and aiding in the interpretation of experimental spectra. For this compound, DFT calculations can be used to compute the vibrational frequencies and intensities of its infrared (IR) and Raman spectra. nih.gov

By performing a normal coordinate analysis based on the calculated force field, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. These theoretical predictions can then be compared with experimental IR and Raman spectra to provide a detailed and accurate vibrational assignment. Studies on the closely related 3,5-dichloro-2,4,6-trifluoropyridine have shown excellent agreement between the calculated and observed spectra. nih.govresearchgate.net

In addition to vibrational spectra, computational methods can also predict other spectroscopic properties. For example, NMR chemical shifts (¹³C and ¹⁵N) and coupling constants can be calculated, which are invaluable for confirming the structure of the compound and its derivatives.

Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing information about the energies and intensities of electronic transitions. mdpi.com This can be correlated with experimental UV-Vis spectra, as has been done for derivatives like 2-amino-3,5-dichloro-2,6-difluoropyridine. asianpubs.org

| Spectroscopic Parameter | Computational Prediction Method | Significance |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of experimental spectra. nih.govresearchgate.net |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method | Structural elucidation. |

| Electronic Transitions (UV-Vis) | TD-DFT | Interpretation of electronic spectra. mdpi.com |

Environmental Impact and Hazard Mitigation Research

Ecological Fate and Ecotoxicology Studies

Information regarding the environmental persistence of 3,5-dichloro-2,6-difluoropyridine is limited. For the amino derivative, data on its persistence and degradability is not available, highlighting a gap in the current understanding of its long-term environmental behavior. scbt.com The persistence of such halogenated compounds is a key area for further research to determine their potential for long-term environmental accumulation.

Table 1: Ecotoxicity Classification of a Related Pyridine (B92270) Derivative

| Compound | Classification | Potential Effects |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884) | Toxic to aquatic life with long lasting effects. scbt.com | May cause long-term adverse effects in the aquatic environment. scbt.com |

Note: This data is for a derivative and is used for indicative purposes. Specific data for this compound is not available.

The pathways through which this compound breaks down in the environment have not been extensively documented. The production process of a related compound, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), notes the formation of tarry degradation products, particularly at higher temperatures, which indicates that decomposition can lead to complex mixtures. google.com

Similarly, specific data on the bioaccumulation potential for this compound is not available. scbt.com Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be removed. For halogenated organic compounds, this is a significant concern. While no definitive bioaccumulation factor (BCF) is reported, the general properties of similar chemicals suggest that a holistic approach, considering rates of uptake and elimination, is necessary to accurately assess this potential. nih.gov

Hazard Assessment and Risk Management in Chemical Processes

The industrial use of this compound necessitates a thorough understanding of potential process hazards and the implementation of robust risk management strategies.

A significant hazard associated with this compound is the generation of toxic and corrosive gases upon thermal decomposition. In the event of a fire or exposure to high temperatures, the compound can break down into several hazardous substances.

Table 2: Potential Hazardous Decomposition Products

| Product | Chemical Formula/Group | Hazard |

| Hydrogen Fluoride (B91410) | HF | Corrosive, Toxic |

| Carbon Oxides | CO, CO₂ | Toxic (CO), Asphyxiant (CO₂) |

| Nitrogen Oxides | NOx | Toxic, Respiratory Irritant |

| Phosgene | COCl₂ | Highly Toxic |

Source: Data derived from safety information for 4-Amino-3,5-dichloro-2,6-difluoropyridine. scbt.com

The release of these byproducts, particularly hydrogen fluoride and phosgene, poses a severe risk to human health and the environment. scbt.com

Due to the hazardous nature of this compound and its decomposition products, strict safe handling and containment protocols are imperative. Research and standard industrial practices emphasize a multi-faceted approach to safety.

Handling:

Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes tight-sealing safety goggles, protective gloves, and suitable protective clothing to prevent skin and eye contact. scbt.com

Ventilation: Operations should be conducted in well-ventilated areas or with engineering controls such as showers, eyewash stations, and ventilation systems to minimize exposure to vapors or dust. scbt.com

Hygiene: Good industrial hygiene practices, such as not eating, drinking, or smoking in work areas and washing hands thoroughly after handling, are essential. Contaminated clothing should be washed before reuse. scbt.com

Storage and Containment:

Storage Conditions: The compound should be stored in a cool, dry, well-ventilated place in tightly closed containers, away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents. scbt.compipzine-chem.com

Spill Response: In case of a spill, the area should be isolated. For solids, spills should be covered to minimize dust and then mechanically taken up into suitable containers for disposal. For liquids, preventing further leakage is the priority. The substance should not be allowed to enter sewers or waterways. scbt.com

The disposal of this compound and its associated waste must be conducted in a manner that is protective of human health and the environment.

Waste Classification: Waste containing this compound is generally classified as hazardous waste. uscg.mil Generators are responsible for correctly identifying and classifying the waste according to local, national, and international regulations. uscg.mil

Disposal Methods: Disposal should be carried out at an approved waste disposal facility. whs.mil Methods like incineration at a permitted hazardous waste facility may be appropriate, as this can destroy the compound and its hazardous byproducts under controlled conditions. Landfilling in a designated hazardous waste landfill is another potential option, but this requires careful consideration of the site's containment capabilities. uscg.mil

Environmental Protection: It is crucial to prevent the release of the chemical into the environment. This means avoiding disposal into sewers, surface water, or the ground. whs.mil Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.

Further research into sustainable disposal methods, such as chemical degradation or recycling pathways, is needed to minimize the long-term environmental burden of this and similar halogenated compounds.

Metabolite Toxicity and Biosafety Investigations

Scientific investigation into the plant toxicity of metabolites derived from the chemical compound this compound is a critical area of environmental research. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically addressing the phytotoxic effects of the degradation products of this compound.

General research on halogenated pyridines suggests that their metabolites can exhibit varying degrees of phytotoxicity. For instance, the degradation of other chlorinated pyridine compounds has been shown to produce metabolites that can interfere with plant growth and development. However, directly extrapolating these findings to the specific metabolites of this compound would be scientifically unsound without specific experimental data.

Due to the lack of specific research findings on the plant toxicity of this compound metabolites, no data tables can be generated at this time. Further empirical studies are required to identify the metabolic pathways of this compound in various plant species and to assess the toxicological effects of its metabolites on plant physiology, including germination, growth, and reproductive success. Such research would be invaluable for a complete environmental risk assessment of this compound.

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-dichloro-2,6-difluoropyridine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves halogenation of pyridine derivatives. A common approach is sequential nucleophilic aromatic substitution (NAS) or direct fluorination/chlorination. For example:

- Step 1 : Start with 2,6-difluoropyridine. Introduce chlorine at the 3- and 5-positions using a chlorinating agent (e.g., Cl₂, SO₂Cl₂) under controlled temperature (40–60°C) and catalytic conditions (e.g., AlCl₃) .

- Step 2 : Monitor reaction progress via TLC or GC-MS. Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to remove byproducts .

- Optimization : Adjust molar ratios of reagents, reaction time, and temperature to minimize side products like over-chlorinated derivatives. Use ¹⁹F NMR to track fluorination efficiency .

Advanced: How do electronic and steric effects of fluorine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the pyridine ring for NAS at positions ortho/para to itself. Chlorine at the 3- and 5-positions further deactivates the ring but directs incoming nucleophiles to meta positions .

- Steric Hindrance : The 2,6-difluoro substituents create steric crowding, limiting access to the 4-position. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to enhance regioselectivity .

- Methodology : Perform DFT calculations to predict reactive sites and validate with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Basic: What analytical techniques are most reliable for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Compare retention times with standards .

- ¹H/¹⁹F NMR : Identify impurities via unexpected peaks. For example, residual solvents (e.g., DCM) appear at δ 5.3 ppm in ¹H NMR .

- Elemental Analysis : Confirm C, H, N, Cl, and F percentages match theoretical values (e.g., C₅HCl₂F₂N: C 28.3%, N 6.6%) .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data for this compound?

Answer:

- Step 1 : Re-examine experimental conditions (e.g., solvent effects in NMR; DMSO-d₆ may shift peaks).

- Step 2 : Cross-validate computational models (e.g., Gaussian DFT) with multiple basis sets (e.g., B3LYP/6-311+G(d,p)) .

- Step 3 : Check for tautomerism or conformational isomers. Use NOESY NMR to detect spatial proximity of substituents .

Advanced: What computational strategies are effective for predicting the thermodynamic stability and reactivity of halogenated pyridines?

Answer:

- DFT Calculations : Compute Gibbs free energy of formation to compare stability of regioisomers. Use NIST data for validation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and reaction pathways .

- Frontier Orbital Analysis : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks .

Basic: How should researchers handle stability challenges during storage and handling of this compound?

Answer:

- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Avoid moisture (use molecular sieves) .